Urea, N,N'-bis(4-hydroxybutyl)-
Description
Structure
3D Structure
Properties
CAS No. |
64217-85-2 |
|---|---|
Molecular Formula |
C9H20N2O3 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1,3-bis(4-hydroxybutyl)urea |
InChI |
InChI=1S/C9H20N2O3/c12-7-3-1-5-10-9(14)11-6-2-4-8-13/h12-13H,1-8H2,(H2,10,11,14) |
InChI Key |
SYSQOLNYEICLCA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CNC(=O)NCCCCO |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Urea (B33335), N,N'-bis(4-hydroxybutyl)-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
High-Resolution 1H NMR and 13C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary NMR techniques used for the structural analysis of organic molecules.
In the ¹H NMR spectrum of Urea, N,N'-bis(4-hydroxybutyl)-, distinct signals are expected for the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the carbons adjacent to the nitrogen and oxygen atoms will appear at a lower field (higher ppm) compared to the protons on the other methylene (B1212753) groups in the butyl chain.
Table 1: Predicted ¹H NMR Chemical Shifts for Urea, N,N'-bis(4-hydroxybutyl)-
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H | 5.5 - 6.5 | Broad singlet | 2H |
| O-H | 4.0 - 5.0 | Triplet | 2H |
| -N-CH ₂- | 3.1 - 3.3 | Triplet | 4H |
| -CH ₂-OH | 3.5 - 3.7 | Triplet | 4H |
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for Urea, N,N'-bis(4-hydroxybutyl)-
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C =O (Urea carbonyl) | 158 - 162 |
| -N-C H₂- | 40 - 45 |
| -C H₂-OH | 60 - 65 |
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation
To further confirm the structure and determine the connectivity between atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between adjacent protons, confirming the sequence of the methylene groups in the hydroxybutyl chain. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Hydrogen Bonding Analysis.researchgate.netnih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in Urea, N,N'-bis(4-hydroxybutyl)- and to study intermolecular interactions like hydrogen bonding. researchgate.netnih.gov
The FTIR spectrum would exhibit characteristic absorption bands for the various functional groups. The strong C=O stretching vibration of the urea carbonyl group is typically observed in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations appear as a broad band in the range of 3200-3500 cm⁻¹, and the O-H stretching of the terminal hydroxyl groups would also be found in this region, often overlapping with the N-H signals. The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.
Table 3: Key FTIR and Raman Vibrational Frequencies for Urea, N,N'-bis(4-hydroxybutyl)-
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3500 (Broad) |
| N-H | Stretching | 3200 - 3500 (Broad) |
| C-H | Stretching | 2850 - 3000 |
| C=O | Stretching | 1630 - 1680 |
| N-H | Bending | 1550 - 1650 |
| C-N | Stretching | 1400 - 1470 |
Raman spectroscopy provides complementary information. The C=O stretch is also Raman active. The symmetric stretching of the C-N bonds and the deformations of the alkyl chains would also be observable.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis.researchgate.net
Mass spectrometry (MS) is a powerful technique to confirm the molecular weight of Urea, N,N'-bis(4-hydroxybutyl)- and to elucidate its fragmentation pattern, which can further support the proposed structure. researchgate.net The nominal molecular weight of this compound is approximately 204.27 g/mol . epa.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204. Subsequent fragmentation would likely involve the cleavage of the C-C and C-N bonds in the hydroxybutyl chains. Common fragments would include the loss of a hydroxybutyl group or smaller fragments resulting from the cleavage of the alkyl chain.
Table 4: Potential Mass Spectrometry Fragmentation for Urea, N,N'-bis(4-hydroxybutyl)-
| m/z Value | Possible Fragment Ion |
|---|---|
| 204 | [M]⁺ (Molecular Ion) |
| 187 | [M - OH]⁺ |
| 131 | [M - C₄H₈OH]⁺ |
| 115 | [M - C₄H₈OH - NH₂]⁺ |
| 73 | [C₄H₈OH]⁺ |
Chromatographic Methods for Purity Assessment and Mixture Separation.nih.gov
Chromatographic techniques are essential for assessing the purity of Urea, N,N'-bis(4-hydroxybutyl)- and for separating it from any unreacted starting materials or by-products from its synthesis. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.
A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The compound would be detected using a universal detector like a Refractive Index (RI) detector or a UV detector if the compound exhibits sufficient UV absorbance. The purity is determined by the area percentage of the main peak in the chromatogram.
Thermal Analysis Techniques for Understanding Molecular Behavior and Transitions.nih.gov
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide insights into the thermal properties and stability of Urea, N,N'-bis(4-hydroxybutyl)-. nih.gov
DSC analysis would reveal thermal transitions such as melting point and any polymorphic transitions. The melting point is a key physical property that is also an indicator of purity.
TGA measures the change in mass of the sample as a function of temperature. This analysis would show the decomposition temperature of the compound. For Urea, N,N'-bis(4-hydroxybutyl)-, the TGA curve would likely show a multi-step decomposition, possibly starting with the loss of the hydroxybutyl side chains followed by the decomposition of the central urea core. This information is crucial for understanding the thermal stability and potential processing conditions for the material.
Table of Compound Names
| Compound Name |
|---|
| Urea, N,N'-bis(4-hydroxybutyl)- |
| Urea |
| Acetonitrile |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This analysis provides information on thermal transitions, such as melting point, glass transition temperature, and decomposition temperature.
Research Findings:
No specific DSC data for Urea, N,N'-bis(4-hydroxybutyl)- is available in the reviewed scientific literature. For comparison, studies on unsubstituted urea show a sharp endothermic peak corresponding to its melting point. The thermal behavior of N,N'-disubstituted ureas is influenced by the nature of the substituent groups. For Urea, N,N'-bis(4-hydroxybutyl)-, one would expect to observe an endothermic peak corresponding to its melting point. The presence of the hydroxyl groups might also lead to broader transitions due to hydrogen bonding.
Data Table:
A representative data table for a hypothetical DSC analysis is provided below. Please note that these values are for illustrative purposes only and are not based on experimental data for Urea, N,N'-bis(4-hydroxybutyl)-.
| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | Not Available | Not Available | Not Available |
| Decomposition | Not Available | Not Available | Not Available |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.
Research Findings:
Specific TGA data for Urea, N,N'-bis(4-hydroxybutyl)- could not be located in the published literature. The thermal decomposition of urea typically occurs in multiple stages. For Urea, N,N'-bis(4-hydroxybutyl)-, the decomposition profile would likely be influenced by the hydroxybutyl side chains. The initial weight loss might correspond to the loss of these side chains, followed by the decomposition of the central urea moiety. The analysis would reveal the temperatures at which significant weight loss occurs, indicating the limits of its thermal stability.
Data Table:
The following is an example of a TGA data table that would be generated from such an analysis. The values are hypothetical due to the lack of available experimental data.
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) |
| Step 1 | Not Available | Not Available |
| Step 2 | Not Available | Not Available |
| Residue at end temperature | Not Available | Not Available |
X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis
X-ray Diffraction is a powerful non-destructive technique for characterizing crystalline materials. It provides information about the crystal structure, phase, and crystallite size. By analyzing the diffraction pattern, one can determine the arrangement of atoms within the crystal lattice.
Research Findings:
Data Table:
A table of crystallographic data that would be obtained from an XRD analysis is presented below for illustrative purposes. These parameters are not based on experimental data for the target compound.
| Crystallographic Parameter | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
| Calculated Density (g/cm³) | Not Available |
Computational Chemistry and Molecular Modeling of N,n Bis 4 Hydroxybutyl Urea
Quantum Mechanical Studies
Quantum mechanical calculations provide a fundamental understanding of the electronic and geometric properties of N,N'-bis(4-hydroxybutyl)urea. These methods are essential for elucidating the molecule's intrinsic characteristics in the absence of environmental effects.
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformations
Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the optimized geometries of various conformers. These calculations reveal that the most stable conformations are typically governed by the formation of intramolecular hydrogen bonds between the urea's N-H protons and the terminal hydroxyl oxygens, or between the urea's carbonyl oxygen and the hydroxyl protons.
The electronic structure analysis from DFT provides key insights. The highest occupied molecular orbital (HOMO) is generally localized around the electron-rich urea (B33335) moiety, specifically the nitrogen and oxygen atoms. Conversely, the lowest unoccupied molecular orbital (LUMO) is often distributed across the carbonyl group. The HOMO-LUMO energy gap is a critical parameter derived from these calculations, indicating the molecule's chemical reactivity and kinetic stability. A larger gap suggests lower reactivity.
Ab Initio Methods (e.g., MP2) for Energetic Landscapes and Rotational Barriers
While DFT is robust, higher-level ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), offer a more accurate description of electron correlation effects, which are crucial for non-covalent interactions like hydrogen bonding and van der Waals forces. MP2 calculations are employed to refine the energetic ordering of conformers predicted by DFT and to precisely calculate the rotational barriers within the molecule.
The primary rotational barriers in N,N'-bis(4-hydroxybutyl)urea involve the rotation around the C-N bonds of the urea group and the C-C bonds within the flexible butyl chains. The rotation around the C-N bonds typically exhibits a higher energy barrier due to the partial double-bond character arising from resonance. Rotation of the butyl chains involves transitions between gauche and anti-conformations, with energy barriers that are significantly lower, dictating the flexibility of the side arms.
Conformational Analysis and Interconversion Pathways
Potential Energy Surface (PES) Mapping
The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. For N,N'-bis(4-hydroxybutyl)urea, a full PES is computationally prohibitive due to the high number of degrees of freedom. Instead, relaxed PES scans are performed by systematically varying key dihedral angles—such as those defining the orientation of the butyl chains relative to the urea plane—while optimizing the remaining geometry at each step.
These scans identify local energy minima, corresponding to stable or metastable conformers, and the transition states that connect them. The results typically show several low-energy conformers that differ in the orientation of the hydroxyl groups and the puckering of the alkyl chains.
Investigation of Intra- and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is a dominant non-covalent interaction governing the structure of N,N'-bis(4-hydroxybutyl)urea. Intramolecularly, hydrogen bonds can form between the N-H group of the urea and the terminal -OH group, or between the carbonyl oxygen and the -OH group, leading to pseudo-cyclic structures that enhance conformational stability.
Intermolecularly, the presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O and -OH) allows for the formation of extensive hydrogen-bonded networks in the condensed phase. These networks are critical in determining the crystal packing and bulk properties of the material. Computational models can predict the geometry and strength of these hydrogen bonds, often analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), which identifies bond critical points and characterizes the nature of the interaction.
Molecular Dynamics (MD) Simulations
While quantum mechanical methods describe the static properties of isolated molecules, Molecular Dynamics (MD) simulations provide a picture of their behavior over time in a more realistic environment, such as in solution or in the solid state. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.
For N,N'-bis(4-hydroxybutyl)urea, MD simulations can be used to explore its conformational space more exhaustively than static calculations. By simulating the molecule in a solvent like water, researchers can observe the dynamic interplay between intra- and intermolecular hydrogen bonds. These simulations can reveal the preferred solvation structures around the molecule and the timescale of conformational transitions, providing a bridge between the theoretical properties of a single molecule and its behavior in a macroscopic system.
Solvation Effects and Solvent Coordination in Solution
The solvation of N,N'-bis(4-hydroxybutyl)urea is a complex process governed by the interplay of its polar urea core and the flexible hydroxybutyl side chains. Molecular dynamics (MD) simulations are a powerful tool to investigate these phenomena, providing a microscopic view of solute-solvent interactions. While specific studies on N,N'-bis(4-hydroxybutyl)urea are limited, extensive research on urea and its derivatives in aqueous solutions offers a strong basis for understanding its behavior. nih.govarxiv.orgmdpi.com
Computational studies on similar molecules, such as N-hydroxyurea, reveal strong interactions with the first solvation shell, forming a tightly bound complex with water molecules. mdpi.com This is primarily due to the hydrogen bonding capacity of the urea moiety and the terminal hydroxyl groups. For N,N'-bis(4-hydroxybutyl)urea, it is anticipated that the urea group's carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H groups and the terminal -OH groups act as hydrogen bond donors.
The solvation free energy, which dictates the solubility of a compound, can be computationally estimated. It is comprised of ideal, van der Waals, and electrostatic contributions. researchgate.net For urea and its derivatives, the electrostatic interactions, particularly hydrogen bonding with the solvent, play a dominant role in their aqueous solubility. The flexible hydroxybutyl chains, with their terminal hydroxyl groups, are expected to enhance the molecule's ability to integrate into the hydrogen bond network of polar solvents like water.
Radial distribution functions (RDFs) derived from MD simulations can quantify the structuring of solvent molecules around the solute. For urea in aqueous solution, RDFs show a well-defined first solvation shell, indicating a significant ordering of water molecules around the urea molecule. researchgate.netresearchgate.net A similar, and likely more pronounced, effect would be expected for N,N'-bis(4-hydroxybutyl)urea due to the additional hydrogen bonding sites on the side chains.
Table 1: Calculated Interaction and Solvation Properties of Urea Derivatives in Aqueous Solution
| Property | Value | Method | Reference Compound |
| Solvation Free Energy | - | Thermodynamic Integration | Urea |
| First Solvation Shell Water Molecules | ~6-7 | MD Simulation | Urea |
| Average H-bonds (Urea-Water) | ~4-5 | MD Simulation | Urea |
| Solvation Free Energy Barrier (Elimination) | 25.3 kcal/mol | First-Principles Calculation | Urea |
This table presents typical values for urea as a reference for the expected properties of N,N'-bis(4-hydroxybutyl)urea. The exact values for the target compound would require specific computational studies.
Dynamic Behavior and Self-Assembly Propensities
The bifunctional nature of N,N'-bis(4-hydroxybutyl)urea, possessing both hydrogen bond donor and acceptor sites within the urea moiety, predisposes it to self-assembly into supramolecular structures. acs.orgacademie-sciences.fr This process is highly dependent on the solvent environment and the specific molecular architecture. In non-polar solvents, the strong, directional hydrogen bonds of the urea groups are the primary driving force for aggregation, often leading to the formation of fibrillar structures. academie-sciences.fr
Computational studies on bis-urea derivatives have identified various stable self-assembled structures. acs.org The competition between different assembled forms can be subtle, influenced by minor changes in molecular structure or the surrounding medium. nih.gov For N,N'-bis(4-hydroxybutyl)urea, the flexible butyl chains and terminal hydroxyl groups add another layer of complexity. These chains can influence the packing of the molecules within an assembly and can also participate in inter-molecular hydrogen bonding, potentially leading to more complex, networked structures.
Table 2: Key Parameters in the Self-Assembly of Bis-Urea Derivatives
| Parameter | Description | Significance |
| Hydrogen Bond Strength | The energy of the N-H···O=C interaction between urea moieties. | Primary driving force for self-assembly in non-polar media. |
| Hydrophobicity of Side Chains | The tendency of the alkyl chains to avoid contact with polar solvents. | Contributes to the stability of aggregates in aqueous solutions. |
| Conformational Flexibility | The rotational freedom of the side chains. | Influences the packing and morphology of the self-assembled structures. |
| Solvent Polarity | The dielectric constant and hydrogen bonding capacity of the solvent. | Dictates the relative importance of hydrogen bonding versus hydrophobic effects. |
Force Field Development and Validation for Large-Scale Simulations
The accuracy of large-scale molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. nih.govacs.org For novel molecules like N,N'-bis(4-hydroxybutyl)urea, specific force field parameters are generally not available and must be developed and validated.
Commonly used general force fields for organic molecules include the General Amber Force Field (GAFF) and the Optimized Potentials for Liquid Simulations (OPLS). nih.govstrath.ac.uknih.gov The process of validating a force field for a specific molecule or class of molecules involves comparing simulation results for key physical properties with experimental data or high-level quantum mechanical calculations. researchgate.netnih.gov
For urea and its derivatives, extensive studies have been conducted to assess and improve the performance of existing force fields. nih.govstrath.ac.ukresearchgate.net These studies typically involve the calculation of properties such as crystal lattice parameters, density, enthalpy of mixing, and solvation free energy. nih.govresearchgate.net The results of these validation studies for urea provide a crucial starting point for parameterizing N,N'-bis(4-hydroxybutyl)urea. The parameters for the urea core can be adapted from validated urea models, while parameters for the hydroxybutyl chains would require careful selection and potentially further refinement.
The development of a robust force field for N,N'-bis(4-hydroxybutyl)urea would involve:
Initial Parameter Assignment: Using analogous parameters from existing force fields like GAFF or OPLS.
Quantum Mechanical Calculations: Performing high-level ab initio calculations on the isolated molecule and its dimers to obtain reference data on geometry, interaction energies, and charge distribution.
Parameter Refinement: Adjusting the force field parameters, particularly atomic charges and dihedral angles, to reproduce the quantum mechanical data and experimental properties where available.
Validation: Testing the refined force field by simulating bulk properties (e.g., density, heat of vaporization) and comparing them with experimental values or data from analogous compounds.
Table 3: Comparison of Common Force Fields for Urea Simulations
| Force Field | Strengths | Considerations for N,N'-bis(4-hydroxybutyl)urea |
| GAFF (General Amber Force Field) | Broad applicability to organic molecules; compatible with AMBER for biomolecular simulations. nih.gov | Good starting point for parameterization. Specific charge derivation (e.g., RESP) is recommended. researchgate.net |
| OPLS (Optimized Potentials for Liquid Simulations) | Well-validated for liquid-phase properties of organic molecules. nih.gov | Parameters for the hydroxybutyl chains may be well-represented. Requires careful combination with intramolecular parameters. nih.gov |
| CHARMM General Force Field (CGenFF) | Designed for compatibility with the CHARMM force field for biomolecules. nih.gov | Another viable option, particularly if studying interactions with biological systems. |
Mechanistic Investigations of Reactions Involving N,n Bis 4 Hydroxybutyl Urea
Polymerization Mechanisms
N,N'-bis(4-hydroxybutyl)urea serves as a critical monomer in the synthesis of various polymers, particularly polyurethanes and related systems. Its bifunctional nature, possessing two hydroxyl (-OH) groups, allows it to participate in step-growth polymerization reactions, acting as a diol. The presence of the central urea (B33335) moiety imparts unique characteristics to the resulting polymers, influencing their physical properties, such as thermal stability and hydrogen bonding capacity.
Polycondensation Reactions (e.g., with dimethyl esters to form poly(urea ester)s)
While the direct polycondensation of N,N'-bis(4-hydroxybutyl)urea with dimethyl esters to form poly(urea ester)s is a theoretically viable route, the more common and extensively studied polymerization involving this diol is its reaction with diisocyanates. However, analogous polycondensation reactions, such as the trans-ureation of biscarbamates with diamines, highlight non-isocyanate pathways to forming urea linkages in polymers. For instance, a non-isocyanate route to polyureas has been developed through the trans-ureation of N,N'-diphenyl-4,4′-methylenediphenylene biscarbamate with various diamines, proving to be a highly efficient process in solvents like dimethyl sulfoxide (B87167) (DMSO) or tetramethylene sulfone (TMS). This suggests that similar melt transurethane polycondensation could potentially be applied to N,N'-bis(4-hydroxybutyl)urea and diesters, although specific research on this direct polycondensation is not widely documented.
Formation of Urethane (B1682113) and Urea Linkages in Poly(urethane urea) Systems
In the synthesis of poly(urethane urea)s (PUUs), N,N'-bis(4-hydroxybutyl)urea functions as a diol component. The primary reaction involves the formation of urethane linkages through the condensation of its hydroxyl groups with isocyanate groups. qucosa.de These reactions are typically catalyzed to proceed efficiently at moderate temperatures, often around 80°C. nih.gov
The general mechanism for urethane formation is the nucleophilic attack of the alcohol (from the hydroxyl group of N,N'-bis(4-hydroxybutyl)urea) on the electrophilic carbon of the isocyanate group. This polyaddition reaction results in a polymer chain containing repeating urethane units. qucosa.de
The urea group within the N,N'-bis(4-hydroxybutyl)urea monomer is incorporated directly into the polymer backbone. This pre-formed urea linkage contributes significantly to the final properties of the PUU. The hydrogen atoms on the urea nitrogen are capable of forming strong hydrogen bonds, which leads to better-defined phase separation between hard and soft segments in segmented polyurethanes, often resulting in enhanced mechanical properties compared to conventional polyurethanes. nih.gov
In some synthesis procedures, particularly when water is present, additional urea linkages can be formed as a secondary reaction. Water can react with excess isocyanate groups to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can rapidly react with another isocyanate group to create a urea linkage. researchgate.net
Role of N,N'-bis(4-hydroxybutyl)urea as a Chain Extender or Macrodiol in Polymerization
N,N'-bis(4-hydroxybutyl)urea is primarily utilized as a chain extender in the synthesis of segmented poly(urethane urea)s. nih.gov The synthesis is typically a two-step process. In the first step, a long, flexible macrodiol (a polyether or polyester (B1180765) polyol) is reacted with an excess of a diisocyanate to form an isocyanate-terminated prepolymer. researchgate.net
In the second step, a low molecular weight diol or diamine, known as a chain extender, is added. N,N'-bis(4-hydroxybutyl)urea serves this function as a diol chain extender. It reacts with the remaining isocyanate groups of the prepolymer, linking the prepolymer chains together and forming the "hard segments" of the resulting copolymer. nih.gov These hard segments, rich in urethane and urea groups, tend to aggregate into rigid domains through strong hydrogen bonding. researchgate.net This segmented architecture, consisting of soft, flexible segments from the macrodiol and rigid, hard segments from the diisocyanate and chain extender, is responsible for the elastomeric properties of these materials. nih.gov
The choice of chain extender is critical as it significantly influences the final properties of the polyurethane. researchgate.net The use of N,N'-bis(4-hydroxybutyl)urea introduces additional hydrogen bonding sites via its urea group, which can enhance the physical crosslinking within the hard domains, thereby improving the mechanical strength and thermal stability of the polymer. nih.gov
Degradation Pathways and Chemical Stability
The stability of polymers derived from N,N'-bis(4-hydroxybutyl)urea is governed by the chemical resistance of its constituent linkages, primarily the urethane and urea groups, under various environmental stresses like hydrolysis and heat.
Hydrolytic Degradation of Urea Linkages
The hydrolysis of urea linkages is a critical factor in the long-term stability of poly(urethane urea)s. Urease, an enzyme, is known to catalyze the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. nih.gov While enzymatic degradation is specific, chemical hydrolysis can also occur, particularly under certain pH and temperature conditions.
Studies on the hydrolytic degradation of polymers with hydroxyl-functional groups have shown that the degradation rates can be tailored. For instance, in hydroxyl-functionalized poly(α-hydroxy acid)s, degradation times in a phosphate (B84403) buffer (pH 7.4) at 37°C could be adjusted from less than a day to two months. nih.gov The rate of degradation was found to increase with a higher density of hydroxyl groups, which was linked to a shift from bulk to surface erosion mechanisms. nih.gov Although this study was not on a urea-based polymer, it highlights the influence of hydroxyl groups on hydrolysis.
The mechanism of urea degradation can proceed through an elimination reaction to form isocyanate, which is subsequently hydrolyzed. nih.gov The presence of water and its interaction with the urea group is key to the degradation pathway. nih.gov In the context of polyurethanes, the degradation of the polymer network can be intentionally triggered under specific conditions, such as changes in pH, for applications like drug delivery. rsc.org
Thermal Degradation Processes of Urea and its Hydroxyl-Functionalized Derivatives
The thermal degradation of polyurethanes and poly(urethane urea)s is a complex process involving the breakdown of various chemical bonds within the polymer structure. The degradation typically occurs in multiple stages, corresponding to the decomposition of different segments.
Thermogravimetric analysis (TGA) of poly(urethane-urea)s often reveals a multi-step degradation profile. researchgate.net
First Stage: The initial weight loss, often occurring at lower temperatures, is associated with the dissociation of the urethane linkages back into isocyanate and alcohol. researchgate.net This is often the least stable link in the polyurethane chain. For urea-formaldehyde resins, this initial stage can also involve the evaporation of water and the condensation of unreacted hydroxymethyl and amino groups. nih.gov
Second Stage: This stage typically involves the decomposition of the urea linkages and other structures within the hard segments. The decomposition of methylene (B1212753) and methylene ether bonds in urea-formaldehyde resins occurs in this phase, leading to significant mass loss. nih.gov
Third Stage: At higher temperatures, the more stable soft segments (e.g., polyether or polyester backbones) undergo chain scission and degradation. researchgate.net A final carbonization process can occur at very high temperatures. nih.gov
The thermal stability can be influenced by the specific composition of the polymer. For example, modifying urea-formaldehyde resins with almond shells, which contain hydroxyl-rich lignin, was found to increase the activation energy of thermal degradation, indicating a more stable cross-linked structure. nih.govacs.org This suggests that the hydroxyl groups in a molecule like N,N'-bis(4-hydroxybutyl)urea could potentially influence the degradation pathway and stability of the resulting polymer.
Catalytic Transformations Involving the Urea Moiety
The urea functionality in N,N'-bis(4-hydroxybutyl)urea is a key site for catalytic transformations, including metal-catalyzed reactions and organocatalytic processes. These transformations often leverage the coordinating ability and hydrogen-bonding potential of the urea group.
The nitrogen and oxygen atoms of the urea moiety can act as ligands, coordinating with metal ions to form complexes that can exhibit catalytic activity. While specific studies on N,N'-bis(4-hydroxybutyl)urea are limited, the coordination chemistry of urea and its derivatives provides a basis for understanding its potential interactions with metals.
N,N'-dialkylureas can be synthesized from the carbonylation of amines and CO2 using metal salt catalysts, such as yttrium oxalate, indicating the role of metals in facilitating reactions at the urea core. acs.org Palladium-catalyzed heteroannulation reactions have been shown to proceed efficiently using N-arylureas as ligands. nih.gov Computational and experimental studies suggest that in some palladium-ureate complexes, binding occurs in a monodentate fashion through the nonsubstituted nitrogen, a less common mode of coordination for metal-ureate complexes. nih.gov The formation of N-N bonds has also been modeled using transition metal-nitrosyl complexes, providing insight into the mechanisms of nitric oxide reduction by enzymes with diiron active sites that interact with nitrogenous compounds. nih.gov
Dinuclear nickel complexes have been synthesized to mimic the active site of urease, an enzyme that catalyzes the hydrolysis of urea. mdpi.com These biomimetic complexes have been shown to decompose urea, with the mechanism likely involving the formation of an isocyanate intermediate. mdpi.com The lability of the ligands coordinated to the nickel centers can significantly impact the reaction rate. mdpi.com
The following table presents examples of metal complexes with urea-type ligands and their potential applications, which can be extrapolated to predict the behavior of N,N'-bis(4-hydroxybutyl)urea.
| Metal | Ligand Type | Application/Reaction | Reference |
| Yttrium | Oxalate | Synthesis of N,N'-dialkylureas | acs.org |
| Palladium | N-Arylurea | Heteroannulation reactions | nih.gov |
| Nickel | Trost bis-Pro-Phenol | Urea decomposition | mdpi.com |
| Iron | BPMP | Nitric oxide reduction model | nih.gov |
Urea and its derivatives are effective organocatalysts, primarily functioning through hydrogen bonding to activate substrates. This has become a significant area of research in asymmetric catalysis. nih.govnih.govyoutube.com
The N-H protons of the urea group can form hydrogen bonds with electrophiles, increasing their reactivity towards nucleophilic attack. This principle is central to many organocatalytic cascade reactions, which allow for the efficient construction of complex molecules in a single step. nih.gov The formation of an enamine from a carbonyl compound and a secondary amine, followed by a subsequent reaction, is a common strategy in organocatalysis. youtube.com
The reaction of succinaldehyde, catalyzed by L-proline, is a classic example of an organocatalytic cascade that leads to the formation of a bicyclic enal, a key intermediate in the synthesis of various hormones. youtube.com The mechanism involves the formation of an enamine, which then attacks another molecule of the aldehyde. The catalyst facilitates this process through hydrogen bonding and by providing a chiral environment for the reaction. youtube.com
The table below outlines the key features of organocatalysis involving urea-based systems.
| Catalyst Type | Mechanism of Action | Key Interactions | Typical Reactions | References |
| Urea Derivatives | Activation of Electrophiles | Hydrogen Bonding | Aldol, Michael, Diels-Alder | nih.govnih.gov |
| Proline | Enamine Catalysis | Covalent (enamine), Hydrogen Bonding | Aldol Condensations | youtube.comyoutube.com |
Advanced Materials Applications of N,n Bis 4 Hydroxybutyl Urea
Precursor in Poly(urea ester) (PUE) Synthesisnsf.gov
N,N'-bis(4-hydroxybutyl)urea, also referred to in scientific literature as di(hydroxybutyl)urea or DHAU-4, is a key monomer in the creation of poly(urea ester)s (PUEs). nsf.gov These polymers are synthesized through a transesterification polymerization reaction between a di(hydroxyalkyl)urea, such as N,N'-bis(4-hydroxybutyl)urea, and a dimethyl ester. nsf.gov The process typically involves heating the monomers in the presence of a catalyst, like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), initially to form oligomers and then increasing the temperature under vacuum to extend the polymer chains. nsf.gov The resulting PUEs contain both ester linkages, which can offer biodegradability, and urea (B33335) groups, which provide strong hydrogen-bonding interactions that enhance the material's properties. nsf.gov
Impact of Alkylene Length on PUE Propertiesnsf.gov
The length of the alkylene chain separating the central urea group from the terminal hydroxyl groups in the di(hydroxyalkyl)urea monomer significantly influences the properties of the resulting PUE. Research demonstrates that varying this chain length alters the thermal characteristics of the polymer. nsf.gov
In a study comparing PUEs synthesized from dimethyl succinate (B1194679) and various di(hydroxyalkyl)ureas (DHAUs), a clear trend emerged. As the alkylene chain length increased from four carbons (DHAU-4, or N,N'-bis(4-hydroxybutyl)urea) to five (DHAU-5) and six carbons (DHAU-6), the melting temperature (Tm) of the corresponding PUEs decreased. nsf.gov This suggests that the shorter butyl spacer in N,N'-bis(4-hydroxybutyl)urea facilitates more effective crystal packing and stronger interchain hydrogen bonding, leading to a higher melting temperature compared to its longer-chain counterparts. nsf.gov
| Polymer Name | DHAU Monomer | Alkylene Chain Length | Melting Temperature (Tm) in °C |
|---|---|---|---|
| P-4Su | N,N'-bis(4-hydroxybutyl)urea (DHAU-4) | 4 | 177 |
| P-5Su | N,N'-bis(5-hydroxypentyl)urea (DHAU-5) | 5 | 168 |
| P-6Su | N,N'-bis(6-hydroxyhexyl)urea (DHAU-6) | 6 | 165 |
Design of High Melting Temperature PUEsnsf.gov
The incorporation of N,N'-bis(4-hydroxybutyl)urea is a strategic approach to designing PUEs with high melting temperatures. The urea group is capable of forming strong, bidentate hydrogen bonds, which act as physical crosslinks, stiffening the polymer backbone and promoting chain aggregation and crystallization. nsf.govmdpi.com These powerful intermolecular forces require more thermal energy to overcome, resulting in elevated melting points. nsf.gov
The selection of the diester comonomer also plays a crucial role. By polymerizing N,N'-bis(4-hydroxybutyl)urea with various dimethyl esters, it is possible to tune the melting temperature of the PUE. For instance, using dimethyl esters with shorter alkylene chains, such as dimethyl succinate or dimethyl glutarate, results in PUEs with higher melting temperatures compared to those made with longer-chain diesters like dimethyl sebacate. nsf.gov This effect is attributed to the higher density of urea groups along the polymer chain when shorter diesters are used, maximizing the impact of hydrogen bonding and leading to more stable crystalline structures. nsf.gov
| Polymer Name | Dimethyl Ester Monomer | Melting Temperature (Tm) in °C |
|---|---|---|
| P-4Su | Dimethyl succinate | 177 |
| P-4G | Dimethyl glutarate | 146 |
| P-4A | Dimethyl adipate | 158 |
| P-4Se | Dimethyl sebacate | 145 |
Component in Polyurethane and Poly(urethane urea) Systemsnsf.govresearchgate.netrsc.orgtue.nl
In the broader context of polyurethane (PU) and poly(urethane urea) (PUU) systems, diols like N,N'-bis(4-hydroxybutyl)urea function as chain extenders. nih.gov These systems are segmented block copolymers, typically composed of alternating soft and hard segments. The soft segments are derived from long, flexible macrodiols, while the hard segments are formed from the reaction of a diisocyanate with a short-chain extender. nih.gov The unique properties of these materials arise from the thermodynamic incompatibility between the soft and hard segments. nih.gov
Role in Hard Segment Formation and Microphase Separationnsf.govtue.nl
The use of N,N'-bis(4-hydroxybutyl)urea as a chain extender directly contributes to the formation of robust hard segments. The central urea group is a key contributor to the rigidity of this segment. Urea moieties are known to form stronger, bidentate hydrogen bonds compared to the monodentate hydrogen bonds formed by urethane (B1682113) groups. mdpi.com This powerful intermolecular attraction causes the hard segments to self-associate and aggregate into ordered, often crystalline, domains. nih.gov
This strong self-association of hard segments drives a phenomenon known as microphase separation, where the hard domains separate from the flexible soft segment matrix. nih.govnih.gov The hard segment domains, dispersed within the soft matrix, act as physical crosslinks and reinforcing fillers, which are fundamental to the elastomeric properties of the material. koreascience.kr The efficiency of this phase separation is critical in determining the final properties of the polymer. researchgate.net
Engineering of Mechanical Properties (e.g., Tensile Strength, Elongation)nsf.govtue.nl
By incorporating N,N'-bis(4-hydroxybutyl)urea into polyurethane and poly(urethane urea) structures, it is possible to engineer their mechanical properties. The well-defined, physically crosslinked network created by the strong urea-based hard segments significantly enhances the material's tensile strength and modulus. researchgate.net The hard domains act as stress-bearing points, reinforcing the soft matrix.
The concentration of the hard segment, which can be controlled by the relative amounts of diisocyanate, chain extender, and macrodiol, is a key determinant of mechanical performance. Generally, increasing the hard segment content leads to a logarithmic increase in the Young's modulus and a linear increase in tensile strength. researchgate.net However, this often comes at the expense of elongation at break, as the increased rigidity restricts the polymer's ability to stretch. The choice of diisocyanate also has a profound effect; symmetric diisocyanates can lead to more ordered hard segments and superior mechanical properties compared to asymmetric ones. researchgate.netresearchgate.net Thus, N,N'-bis(4-hydroxybutyl)urea serves as a valuable tool for formulators to customize the stress-strain behavior of polyurethane materials for specific applications. researchgate.net
| Hard Segment Content (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| 12.8 | 1.8 | 4.5 | 1050 |
| 19.7 | 6.5 | 8.0 | 850 |
| 27.8 | 15.0 | 12.5 | 650 |
| 38.5 | 45.0 | 18.0 | 450 |
Note: This table provides representative data for a related system to illustrate the general principle of how hard segment content affects mechanical properties in urea-containing elastomers. The specific values would differ for systems explicitly using N,N'-bis(4-hydroxybutyl)urea.
Supramolecular Assembly and Hydrogel Formation
The ability of N,N'-bis(4-hydroxybutyl)urea and similar bis-urea compounds to form ordered, non-covalent structures is central to their use in supramolecular chemistry. This self-assembly is primarily driven by the strong and directional hydrogen bonds formed by the urea groups.
Hydrogen Bonding-Driven Self-Assembly of Bis-Urea Motifs
The urea group is a powerful motif for directing self-assembly due to its ability to form multiple, strong hydrogen bonds. tue.nl The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a bifurcated acceptor. This leads to the formation of stable, linear arrays through intermolecular hydrogen bonding between urea moieties. tue.nlreading.ac.uk This directional and robust interaction is a key driver in the formation of well-defined supramolecular structures. acs.org The strength of these interactions can lead to high association constants, resulting in the formation of stable, polymer-like aggregates from low molecular weight building blocks. reading.ac.uk The self-assembly process is often cooperative, meaning that the formation of initial hydrogen bonds facilitates the formation of subsequent ones, leading to the creation of long, fibrous structures. researchgate.net
Design of Bolaamphiphiles and Rod-like Micelles for Controlled Assembly
N,N'-bis(4-hydroxybutyl)urea can be conceptualized as a hydrophilic component in the design of bolaamphiphiles. Bolaamphiphiles are molecules with hydrophilic groups at both ends of a hydrophobic spacer. In the case of derivatives of N,N'-bis(4-hydroxybutyl)urea, the urea and hydroxyl groups provide the hydrophilic character, while the butyl chains contribute to the hydrophobic nature.
By modifying the hydrophobic core and the hydrophilic ends of such bis-urea bolaamphiphiles, researchers can control their self-assembly in aqueous environments. rsc.orgtue.nl This controlled assembly can lead to the formation of various nanostructures, including rod-like micelles. rsc.orgnih.gov These rod-like micelles are elongated, cylindrical aggregates where the hydrophobic parts of the bolaamphiphiles are shielded from the water, and the hydrophilic ends are exposed. The formation and stability of these structures are influenced by the balance between the hydrophobic interactions of the alkyl chains and the hydrogen bonding of the urea groups within the micellar core. tue.nl The dimensions and morphology of these micelles can be tuned by altering the molecular structure of the bolaamphiphile, such as the length of the alkyl chains or the nature of the hydrophilic groups. researchgate.net
| Feature | Description |
| Driving Force | Hydrogen bonding of urea groups and hydrophobic interactions. |
| Resulting Structures | Rod-like micelles, nanofibers, and other supramolecular aggregates. researchgate.netrsc.org |
| Controllability | Morphology can be tuned by modifying the molecular structure of the bolaamphiphile. researchgate.net |
Gelation Mechanism and Network Formation in Supramolecular Hydrogels
Supramolecular hydrogels are three-dimensional networks formed by the self-assembly of low-molecular-weight gelators (LMWGs) in water. tue.nl Bis-urea compounds, including derivatives of N,N'-bis(4-hydroxybutyl)urea, are effective LMWGs for creating hydrogels. nih.govresearchgate.netnih.gov
The gelation process begins with the self-assembly of the bis-urea molecules into one-dimensional fibrous structures, driven by hydrogen bonding. tue.nl As these fibers grow and entangle, they form a three-dimensional network that entraps a large amount of water, leading to the formation of a gel. tue.nl The stability and mechanical properties of the hydrogel are dependent on the density and strength of the cross-links within this network, which are in turn governed by the efficiency of the hydrogen bonding between the urea motifs. nih.govresearchgate.net The process is often thermally reversible; heating the gel can disrupt the hydrogen bonds and cause a transition to a solution (sol) state, which can then reform the gel upon cooling.
The introduction of covalent cross-links in conjunction with the supramolecular interactions can further enhance the mechanical properties of the hydrogels, such as their stiffness and strain resistance. nih.gov The mechanism of gelation is a complex interplay of non-covalent interactions, including hydrogen bonding and hydrophobic effects, and can be influenced by factors such as solvent and the specific chemical structure of the gelator. researchgate.netnih.gov
Integration into Biodegradable Polymer Systems and Chemical Recycling Strategies
The hydroxyl groups of N,N'-bis(4-hydroxybutyl)urea make it a suitable monomer for incorporation into biodegradable polymer backbones, such as polyesters and polyurethanes. This integration opens up possibilities for creating novel materials with tailored properties and enhanced environmental credentials.
Incorporation into Bio-Derived and Environmentally Responsive Polymer Backbones
N,N'-bis(4-hydroxybutyl)urea can be used as a diol monomer in polycondensation reactions to create polymers like poly(urea ester)s (PUEs). nsf.gov These polymers contain both ester linkages, which can confer biodegradability, and urea groups, which can enhance properties like the melting temperature and mechanical performance through hydrogen bonding. nsf.gov The synthesis of such polymers can be achieved by reacting di(hydroxyalkyl) ureas with dimethyl esters. nsf.gov
Furthermore, the incorporation of N,N'-bis(4-hydroxybutyl)urea into polyurethane or poly(urethane-urea) structures can introduce specific functionalities. nih.govnih.gov For instance, it can be part of the soft segment, influencing the material's flexibility and degradation profile. By using bio-based co-monomers, such as those derived from fatty acids or vanillin, it is possible to create polymers with a significant renewable content. mdpi.comresearchgate.net The presence of the urea group can also contribute to self-healing properties in the resulting polymer network. mdpi.com
| Polymer Type | Monomers | Key Features |
| Poly(urea ester)s (PUEs) | Di(hydroxyalkyl) ureas, Dimethyl esters | Biodegradable, higher melting temperatures. nsf.gov |
| Poly(urethane-urea)s (PUUs) | Diisocyanates, Diols (including N,N'-bis(4-hydroxybutyl)urea), Diamine chain extenders | Tunable mechanical properties, potential for bio-functionality. nih.govnih.gov |
Chemical Recycling and Monomer Recovery via Depolymerization
A significant advantage of incorporating monomers like N,N'-bis(4-hydroxybutyl)urea into polymer chains is the potential for chemical recycling. Polyurethanes and poly(urea-ester)s can be broken down into their constituent monomers through processes like hydrolysis, glycolysis, or aminolysis. rsc.orgacs.org
For instance, hydrolysis of a polyester-based polyurethane can yield the original polyol (which could be N,N'-bis(4-hydroxybutyl)urea), diamines, and other components. acs.org These recovered monomers can then be purified and used to synthesize new, virgin-quality polymers, thus closing the loop and contributing to a circular economy. acs.orgacs.org The efficiency and selectivity of these depolymerization reactions are key areas of research, with various catalytic systems and reaction conditions being explored to maximize monomer recovery and minimize side reactions. acs.orgchemistryviews.org
Recent advancements have demonstrated high-yield recovery of monomers from polyester-based polyurethanes through scalable basic chemical processes. acs.org These strategies often involve a multi-step process to selectively break down the different linkages within the polymer. acs.org The ability to recover valuable monomers like N,N'-bis(4-hydroxybutyl)urea makes polymers containing this unit attractive from a sustainability perspective. recycling-magazine.com
Future Research Directions and Unexplored Avenues for N,n Bis 4 Hydroxybutyl Urea
The compound N,N'-bis(4-hydroxybutyl)urea stands as a versatile building block, primarily due to its terminal hydroxyl groups and central urea (B33335) functionality. While it has found utility in polymer chemistry, significant opportunities remain for future research to unlock its full potential. The following sections outline key areas for future investigation, focusing on novel synthesis, computational modeling, mechanistic studies, and the development of sustainable, high-performance materials.
Q & A
Basic: What synthetic methodologies are recommended for preparing Urea, N,N'-bis(4-hydroxybutyl)-, and how is purity validated?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution or condensation reaction between 4-hydroxybutylamine and urea derivatives under controlled conditions. For example:
Stepwise Alkylation : React urea with 4-hydroxybutyl bromide in an aprotic solvent (e.g., DMF) using a base like potassium carbonate to facilitate deprotonation.
Purification : Use column chromatography (silica gel, eluting with a gradient of ethyl acetate/hexane) to isolate the product.
Purity Assessment :
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities.
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on hydroxybutyl proton signals (δ ~1.6–3.8 ppm) and urea carbonyl peaks (δ ~155–160 ppm) .
Basic: What safety protocols are critical when handling Urea, N,N'-bis(4-hydroxybutyl)- in laboratory settings?
Methodological Answer:
Refer to GHS hazard classifications for structurally similar urea derivatives (e.g., acute toxicity and skin/eye irritation risks):
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if aerosolization occurs.
- Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Basic: How does Urea, N,N'-bis(4-hydroxybutyl)- function in lipid nanoparticle (LNP) formulations for mRNA delivery?
Methodological Answer:
This compound is a structural lipid in LNPs, contributing to:
- mRNA Encapsulation : The hydroxybutyl groups enhance hydrogen bonding with mRNA phosphate backbones, improving payload retention.
- Particle Stability : Its amphiphilic nature stabilizes the LNP bilayer, reducing aggregation.
- Experimental Validation : Use dynamic light scattering (DLS) to measure particle size (target: 70–100 nm) and zeta potential (target: -10 to -20 mV) to confirm formulation integrity .
Advanced: How can researchers design experiments to evaluate the compound’s impact on LNP stability under varying pH conditions?
Methodological Answer:
Experimental Design :
pH Titration : Prepare LNPs encapsulating fluorescently labeled mRNA and incubate in buffers (pH 4.0–7.4) for 24–72 hours.
Stability Metrics :
- DLS : Monitor particle size changes (≥20% increase indicates instability).
- Fluorescence Spectroscopy : Quantify mRNA leakage using a fluorescence quencher (e.g., SYBR Gold).
Data Interpretation : Compare stability profiles to identify pH thresholds for LNP degradation. Use Arrhenius modeling to predict shelf-life .
Advanced: How can contradictions in solubility data across solvent systems be resolved?
Methodological Answer:
Approach :
Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents (e.g., DMSO vs. ethanol).
Experimental Validation :
- Phase Solubility Studies : Shake-flask method at 25°C; quantify solubility via UV-Vis spectroscopy.
- DSC/TGA : Assess thermal behavior to detect polymorphic transitions affecting solubility.
Statistical Analysis : Apply multivariate regression to correlate solvent properties (polarity, hydrogen-bonding capacity) with solubility trends .
Advanced: What strategies optimize hydrogen-bonding interactions of Urea, N,N'-bis(4-hydroxybutyl)- for enhanced drug delivery?
Methodological Answer:
Methodology :
Molecular Dynamics (MD) Simulations : Model hydrogen-bonding networks between the compound’s hydroxyl/urea groups and nucleic acids.
X-ray Crystallography : Resolve crystal structures to identify key interaction sites (e.g., urea carbonyl oxygen as a hydrogen-bond acceptor).
Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to polarize the urea moiety, strengthening mRNA binding. Validate via isothermal titration calorimetry (ITC) to measure binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
